4-Azidoquinoline 4-Azidoquinoline
Brand Name: Vulcanchem
CAS No.: 32112-94-0
VCID: VC8414151
InChI: InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H
SMILES: C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-]
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

4-Azidoquinoline

CAS No.: 32112-94-0

Cat. No.: VC8414151

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

4-Azidoquinoline - 32112-94-0

Specification

CAS No. 32112-94-0
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 4-azidoquinoline
Standard InChI InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H
Standard InChI Key CWDKLJUWZQZNNI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-]
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-]

Introduction

Structural and Synthetic Overview

Molecular Characteristics

4-Azidoquinoline consists of a bicyclic quinoline core with an azide substituent at the C4 position. The azide group’s electron-withdrawing nature influences the compound’s electronic distribution, enhancing reactivity toward nucleophiles and dipolarophiles. This property facilitates its participation in click chemistry and photolytic reactions .

Synthesis Methods

The primary synthetic route involves nucleophilic substitution of 4-chloroquinoline with sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature (Scheme 1) :

4-Chloroquinoline+NaN3DMF, RT4-Azidoquinoline+NaCl\text{4-Chloroquinoline} + \text{NaN}_3 \xrightarrow{\text{DMF, RT}} \text{4-Azidoquinoline} + \text{NaCl}

Alternative methods include diazotization of 4-nitroquinoline followed by azide substitution, though this route is less common due to intermediate instability .

Table 1: Key Synthetic Routes to 4-Azidoquinoline

Starting MaterialReagents/ConditionsProductYield (%)
4-ChloroquinolineNaN₃, DMF, RT, 17 hr4-Azidoquinoline85–90
4-NitroquinolineSnCl₂/HCl, NaNO₂, NaN₃4-Azidoquinoline60–70

Chemical Reactivity and Derivative Synthesis

Staudinger Reaction

4-Azidoquinoline reacts with triphenylphosphine (PPh₃) to form phosphazene intermediates, which hydrolyze to 4-aminoquinoline derivatives under acidic conditions :

4-Azidoquinoline+PPh3Toluene, RefluxPhosphazene IntermediateH3O+4-Aminoquinoline\text{4-Azidoquinoline} + \text{PPh}_3 \xrightarrow{\text{Toluene, Reflux}} \text{Phosphazene Intermediate} \xrightarrow{\text{H}_3\text{O}^+} \text{4-Aminoquinoline}

This method avoids competing side reactions observed in direct amination, ensuring high purity .

Cycloaddition Reactions

The azide group participates in 1,3-dipolar cycloadditions with alkynes, forming triazole-linked quinoline derivatives. Copper-catalyzed variants (CuAAC) enhance regioselectivity, enabling applications in drug discovery .

Biological Activities and Medicinal Applications

DerivativeIC₅₀ (nM)Resistance Profile
TDR 588455.52Effective against CQ-R
TDR 5884689.8Moderate resistance

Anticancer Prospects

4-Azidoquinoline derivatives disrupt lysosomal pH gradients, inhibiting autophagy in cancer cells. Combination therapies with chemotherapeutics like doxorubicin enhance apoptotic effects in pancreatic (Panc-1) and breast (MCF-7) cancer models .

Applications in Materials Science

Polymer Functionalization

The azide-alkyne cycloaddition (click reaction) enables covalent grafting of 4-azidoquinoline onto polymer backbones. Functionalized polymers show promise in drug delivery and conductive materials .

Photolytic Decomposition

UV irradiation generates nitrene intermediates, which crosslink polymers or modify surface properties. This photoresponsive behavior is exploited in lithography and coatings .

Comparative Analysis with Related Compounds

4-Azidocinnoline vs. 4-Azidoquinoline

While both compounds undergo cycloaddition, 4-azidocinnoline’s fused ring system reduces solubility, limiting biomedical applications compared to 4-azidoquinoline .

4-Aminoquinoline Derivatives

4-Aminoquinoline, the hydrolysis product of 4-azidoquinoline, serves as a lead antimalarial agent but lacks the azide’s versatility in materials science .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator